4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide
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Overview
Description
4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide is an intriguing compound belonging to the sulfonamide group It features an indole moiety, a methoxyethyl group, and a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide typically involves a multi-step process:
Preparation of Indole Precursor: : The indole precursor can be synthesized via Fischer indole synthesis using appropriate phenylhydrazine and ketone derivatives.
Functionalization of Indole: : The indole derivative is then functionalized to introduce the 2-methoxyethyl group through nucleophilic substitution reactions.
Urea Formation: : The functionalized indole compound undergoes a reaction with a suitable isocyanate to form the urea linkage.
Sulfonamide Formation: : Finally, the urea intermediate reacts with benzenesulfonyl chloride to form this compound.
Industrial Production Methods
While the laboratory synthesis focuses on optimizing reaction conditions and yields, industrial production emphasizes scalability and cost-effectiveness. Techniques like continuous flow synthesis, optimization of catalysts, and reaction conditions are employed to produce large quantities of the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
The compound 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: : The indole moiety can be oxidized using oxidizing agents like hydrogen peroxide or metal oxides.
Reduction: : Reduction reactions can target the nitro or sulfonamide groups using reducing agents like sodium borohydride.
Substitution: : The methoxyethyl group can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, metal oxides, and peracids are common oxidizing agents.
Reduction: : Sodium borohydride and lithium aluminum hydride are widely used reducing agents.
Substitution: : Nucleophiles like alkoxides or electrophiles like alkyl halides can be used.
Major Products
Oxidation: : Products may include oxidized derivatives of the indole ring or sulfonamide group.
Reduction: : Reduced forms of the nitro or sulfonamide groups.
Substitution: : Substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide has shown potential in various scientific research areas:
Chemistry
Used as a building block for synthesizing more complex molecules.
Studied for its reactivity and interaction with other chemicals.
Biology
Acts as a molecular probe in biochemical assays.
Investigated for its role in enzyme inhibition and protein binding studies.
Medicine
Potential therapeutic agent for treating diseases due to its bioactive properties.
Studied for its effects on cellular pathways and mechanisms.
Industry
Utilized in the development of new materials with specific properties.
Employed in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: : The compound can bind to proteins, enzymes, or receptors, altering their function.
Pathways: : It may interfere with signaling pathways, enzyme activities, or protein-protein interactions, leading to biological effects.
Comparison with Similar Compounds
When compared to other sulfonamide derivatives, 4-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzenesulfonamide stands out due to its unique combination of structural elements:
Unique Features: : The presence of both an indole moiety and a methoxyethyl group differentiates it from simpler sulfonamides.
Similar Compounds: : Other compounds with similar sulfonamide backbones but lacking the same structural features include sulfanilamide, sulfadiazine, and sulfamethoxazole.
By focusing on its structural uniqueness and versatile reactivity, this compound continues to be a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(4-sulfamoylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-26-11-10-22-12-16(15-4-2-3-5-17(15)22)21-18(23)20-13-6-8-14(9-7-13)27(19,24)25/h2-9,12H,10-11H2,1H3,(H2,19,24,25)(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXYHURIFKBYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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